1,3-Butadiene
Overview
Description
1,3-Butadiene is an organic compound with the formula CH₂=CH-CH=CH₂. It is a colorless gas that is easily condensed to a liquid and is primarily used in the production of synthetic rubber. This compound is the simplest conjugated diene, consisting of two vinyl groups. It is a significant industrial chemical due to its role as a precursor to various polymers and copolymers .
Mechanism of Action
Target of Action
1,3-Butadiene (BD) is a petrochemical that primarily targets the DNA in cells . It interacts with DNA to form DNA-reactive epoxide intermediates, which cause genetic alterations in proto-oncogenes or tumor-suppressor genes . The primary targets of BD in the body include the eyes, respiratory system, central nervous system, and reproductive system .
Mode of Action
BD is chemically inert but can be metabolized to several electrophilic epoxides that are capable of alkylating cellular macromolecules . These epoxides interact with DNA, leading to the formation of DNA adducts . The formation of these adducts is believed to be a critical step in the carcinogenic process of BD .
Biochemical Pathways
BD undergoes a variety of reactions, including addition to double or triple bonds, forming rings . One such reaction is the Diels-Alder reaction, which results in the formation of a six-membered ring . BD can also be metabolized to yield three mutagenic epoxide metabolites by cytochrome P450 enzymes . Additionally, BD can potentially be biotransformed into a mutagenic chlorohydrin by myeloperoxidase .
Pharmacokinetics
The pharmacokinetics of BD involves its metabolism to DNA-reactive epoxide intermediates . For rats and mice, linear pharmacokinetics apply at exposure concentrations below 1000 ppm BD; saturation of BD metabolism is observed at atmospheric concentrations of about 2000 ppm . The estimated maximal metabolic elimination rates were 400 μmole/hr/kg for mice and 200 μmole/hr/kg for rats .
Result of Action
The primary result of BD’s action is the formation of DNA adducts, which can lead to genetic alterations . These alterations can cause various adverse health effects, including tumors in humans and rodents , neurological dysfunction, reproductive and developmental effects, hematological effects, lymphoreticular effects, and renal effects .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of BD. BD is a ubiquitous environmental pollutant, with major sources being automobile exhaust and tobacco smoke . The concentrations of BD in urban areas usually vary between 0.01 and 3.3 μg/m^3 but can be significantly higher in some microenvironments . For BD exposure of the general population, microenvironments, particularly indoor microenvironments, are the primary determinant, and environmental tobacco smoke is the main contributor .
Biochemical Analysis
Biochemical Properties
1,3-Butadiene is a highly reactive material that can form the dimer, 4-vinyl-cydohexene . It is also known to undergo the Diels-Alder reaction, forming cyclohexene derivatives .
Cellular Effects
This compound is a known human carcinogen and can induce lymphohematopoietic cancers, particularly leukemia, in occupationally-exposed workers . It has been associated with leukemia, cardiovascular disease, and possibly reproductive effects, and may be associated with several cancers, autism, and asthma in children .
Molecular Mechanism
This compound can be bioactivated to yield three mutagenic epoxide metabolites by cytochrome P450 enzymes . These metabolites have been shown to cause mitochondrial dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, urinary N7-(1-hydroxy-3-buten-2-yl) guanine adducts in humans have been found to decrease 34% upon smoking cessation, indicating that it is associated with smoking status, but may also originate from sources other than exposure to cigarette smoke .
Dosage Effects in Animal Models
In animal models, the median lethal concentration (LC50) in rats for a 4-hr exposure was 285 mg/L (i.e., 129,000 ppm or 12.9%) and in mice for a 2-hr exposure was 270mg/L (i.e., 122,000 ppm or 12.2%) .
Metabolic Pathways
This compound is involved in the cis,cis-muconic acid (ccMA)-producing pathway in Escherichia coli . This pathway is combined with tailored ferulic acid decarboxylase mutants to construct an artificial metabolic pathway for this compound production from glucose .
Transport and Distribution
The transport and distribution of this compound are influenced by heat and mass transport effects . Systematically varying the Pd loading and catalyst grain size has shown that higher loadings and larger grains strongly decrease the butene selectivity .
Subcellular Localization
While this compound has historically been studied in the endoplasmic reticulum, active this compound is also present in mitochondria . This localization has been linked to conditions that involve mitochondrial dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Butadiene can be synthesized through several methods:
Dehydrogenation of Butane or Butenes: This method involves the removal of hydrogen atoms from butane or butenes, typically using a catalyst such as chromium oxide on alumina at high temperatures.
High-Temperature Cracking of Petroleum Distillates: This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, at high temperatures.
Industrial Production Methods:
Naphtha Cracking: This is the most common industrial method for producing this compound.
Oxidative Dehydrogenation of Normal-Butene: This method involves the dehydrogenation of normal-butene in the presence of oxygen and a catalyst, resulting in the formation of this compound.
Chemical Reactions Analysis
1,3-Butadiene undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form polybutadiene, a type of synthetic rubber.
Diels-Alder Reaction: this compound reacts with dienophiles such as maleic anhydride to form cyclohexene derivatives.
Hydrogenation: Selective hydrogenation of this compound can be catalyzed by palladium, resulting in the formation of butenes.
Scientific Research Applications
1,3-Butadiene has numerous applications in scientific research and industry:
Polymer Production: It is a key monomer in the production of synthetic rubbers such as polybutadiene and styrene-butadiene rubber, which are used in tires, footwear, and other rubber products.
Chemical Synthesis: this compound is used as a building block in the synthesis of various chemicals, including 1-octene, 1-octanol, and lactones through palladium-catalyzed telomerization.
Material Science: Research on this compound has led to the development of new materials with unique properties, such as block copolymers with exceptional structural control.
Comparison with Similar Compounds
1,3-Butadiene can be compared with other conjugated dienes such as isoprene and chloroprene:
Isoprene (2-Methyl-1,3-butadiene): Isoprene is similar to this compound but has a methyl group attached to the second carbon.
Chloroprene (2-Chloro-1,3-butadiene): Chloroprene has a chlorine atom attached to the second carbon.
This compound is unique due to its simplicity and versatility in forming various polymers and copolymers, making it a valuable compound in both industrial and research settings.
Properties
IUPAC Name |
buta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZBPTYRLMSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6, Array, CH2CHCHCH2 | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
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Record name | 1,3-BUTADIENE | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,3-butadiene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1,3-butadiene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6 | |
Record name | Syndiotactic polybutadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31567-90-5 | |
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Record name | 1,3-Butadiene, homopolymer, isotactic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29406-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polybutadiene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=9003-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butadiene dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26952-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butadiene trimer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=16422-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3020203 | |
Record name | 1,3-Butadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.] | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
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Record name | 1,3-Butadiene | |
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Record name | 1,3-Butadiene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1,3-Butadiene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |
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Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
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Record name | 1,3-Butadiene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
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Boiling Point |
24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
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Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | 1,3-Butadiene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid) | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3-Butadiene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/318 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,3-Butadiene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-Butadiene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,3-Butadiene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density) | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,3-Butadiene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88 | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,3-Butadiene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
1,3-Butadiene appears to cause tumors in humans and rodents through its metabolism to DNA-reactive epoxide intermediates, which cause genetic alterations in proto-oncogenes or tumor-suppressor genes... Mouse, rat, and human liver microsomes have been shown to oxidize 1,3-butadiene to epoxybutene... and to further oxidize the monoepoxide to diepoxybutane... These metabolites form N-alkylguanine adducts that have been detected in liver DNA of mice exposed to 1,3-butadiene and in the urine of a worker exposed to 1,3-butadiene. Activated K-ras oncogenes and inactivated tumor-suppressor genes observed in 1,3.butadiene-induced tumors in mice are analogous to genetic alterations frequently observed in a wide variety of human cancers. Dose-related increases in hprt mutations have been observed in lymphocytes isolated from mice exposed to 1,3-butadiene or its epoxide metabolites and in occupationally exposed workers. The mutational spectra for 1,3-butadiene and its epoxide metabolites at the hprt locus in mouse lymphocytes are similar to the mutational spectrum for ethylene oxide, an alkylating agent listed in the Report on Carcinogens as known to be a human carcinogen. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Acetylene is an impurity in the ppm range. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas] | |
CAS No. |
106-99-0 | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Butadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Butadiene | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/13-butadiene-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | 1,3-Butadiene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Butadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BUTADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSD5FGP5VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-Butadiene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F | |
Record name | 1,3-BUTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4891 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-BUTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-Butadiene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1,3-BUTADIENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BUTADIENE (1,3-BUTADIENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/50 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,3-Butadiene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary health concern associated with 1,3-butadiene exposure?
A1: this compound is a known human and animal carcinogen. [, , ] Studies show a strong association between occupational exposure and increased risk of lymphatic and hematopoietic cancers. [, ]
Q2: What organs are primarily affected by this compound in animal studies?
A2: In animal studies, this compound causes cancer in multiple organs, including the liver, lung, lymphoid tissues, and heart. [, ] Mice appear to be more sensitive to this compound toxicity than rats. []
Q3: Are there specific genetic effects observed with this compound exposure?
A3: Yes, this compound forms reactive epoxides during metabolism, leading to DNA adducts in various tissues. [] It can also induce chromosomal aberrations and sister chromatid exchanges in bone marrow cells. [] Epigenetic alterations, such as changes in DNA methylation patterns, have also been observed. [, ]
Q4: What is the proposed mechanism behind this compound's carcinogenicity?
A4: While research is ongoing, the formation of reactive epoxides during this compound metabolism is considered a key event in its carcinogenicity. These epoxides can bind to DNA, potentially initiating cancer development. [] Epigenetic alterations might also contribute to its carcinogenic effects. [, ]
Q5: What is this compound's molecular formula and weight?
A5: Its molecular formula is C4H6, and its molecular weight is 54.09 g/mol.
Q6: What is the structure of this compound?
A7: this compound (CH2=CH-CH=CH2) is a simple conjugated diene, meaning it has two double bonds separated by a single bond. This conjugated structure significantly impacts its reactivity and chemical behavior. [, ]
Q7: How does the presence of the conjugated double bond system in this compound influence its reactivity?
A8: The conjugated double bond system in this compound allows for delocalization of electrons, making it more reactive than isolated alkenes. It readily undergoes addition reactions, particularly 1,4-addition, and participates in Diels-Alder reactions as a diene. [, , ]
Q8: What is a major industrial use of this compound?
A9: this compound is primarily used as a monomer in synthetic rubber and elastomer production, which have widespread commercial applications. []
Q9: Can this compound be produced from renewable sources?
A10: Yes, research is exploring the production of this compound from ethanol, a renewable resource, using catalysts like germanium oxide and magnesium oxide. This approach offers a more sustainable alternative to traditional petroleum-based production. []
Q10: What is oxidative dehydrogenation, and how is it relevant to this compound?
A11: Oxidative dehydrogenation (ODH) is a reaction where hydrogen is removed from a molecule in the presence of oxygen, forming a double bond. This process is crucial in producing this compound from n-butane or n-butenes. [, ]
Q11: What types of catalysts are effective for this compound production via ODH?
A12: Metal ferrite catalysts, particularly zinc ferrite (ZnFe2O4) and manganese ferrite (MnFe2O4), demonstrate good activity and selectivity for this compound production. [] Multicomponent bismuth molybdate catalysts are also promising, with their activity influenced by factors like pH during synthesis. [, ]
Q12: How does the A2+ cation in metal ferrite catalysts affect their catalytic activity for this compound production?
A13: The choice of A2+ cation in metal ferrite catalysts significantly impacts both 1-butene conversion and this compound selectivity. For instance, ZnFe2O4 exhibits high initial conversion, while MnFe2O4 demonstrates better selectivity and stability over time. []
Q13: What is the role of steam in the oxidative dehydrogenation of 1-butene to this compound over a ZnFe2O4 catalyst?
A14: While the reaction can proceed without steam, its presence has a promotional effect, potentially due to the hydroxylation of the catalyst surface, which enhances catalytic activity. []
Q14: How does the size of Pt particles impact their catalytic activity for this compound hydrogenation?
A15: The hydrogenation of this compound is known to be a structure-sensitive reaction, meaning the size of the Pt particles significantly influences the product distribution and reaction pathway. [, ] Smaller particles tend to exhibit different selectivity compared to larger ones.
Q15: How is computational chemistry employed in understanding this compound reactions?
A16: Computational methods like Density Functional Theory (DFT) are crucial in exploring reaction mechanisms, predicting product selectivity, and explaining the influence of catalyst structure on this compound reactions, such as hydrogenation and interaction with oxygen. [, , ]
Q16: Can computational methods predict the outcome of this compound reactions with cyano radicals?
A17: Yes, computational studies utilizing methods like B3LYP and CCSD(T) have been used to investigate the reaction of cyano radicals with this compound. These studies provide insights into potential reaction pathways, intermediates formed, and the thermodynamically favored products. []
Q17: What spectroscopic techniques are used to characterize this compound and its derivatives?
A17: Various spectroscopic methods are employed, including:
- Nuclear Magnetic Resonance (NMR): Provides structural information about this compound-containing compounds. [, ]
- Infrared (IR) Spectroscopy: Identifies functional groups and characterizes intermediates in reactions involving this compound. [, , ]
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions and aids in identifying and quantifying this compound and its reaction products. [, , ]
- Photoelectron Photoion Coincidence (PEPICO) Spectroscopy: Provides isomer-selective detection and analysis of reactive species in flames. []
Q18: How is this compound separated from complex mixtures?
A19: Extractive distillation is commonly used to separate this compound from C4 hydrocarbon mixtures. This process often involves selective solvents and multiple distillation columns to achieve high purity. []
Q19: What is the role of acetylene conversion in this compound purification?
A20: Acetylene, a common impurity in C4 streams, can hinder this compound purification. Selective hydrogenation converts acetylene to less problematic components, simplifying the downstream separation process and improving this compound recovery. []
Q20: What are the environmental concerns associated with this compound?
A21: As a volatile organic compound, this compound contributes to air pollution and poses health risks. [] Its release during production processes and from consumer products is a concern. []
Q21: Are there efforts to mitigate the environmental impact of this compound?
A22: Yes, regulatory measures and voluntary agreements aim to reduce this compound emissions from industrial sources. [] Research into alternative production methods using renewable resources also contributes to minimizing its environmental footprint. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.